ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199355
InChI: InChI=1S/C21H24N4O3/c1-6-28-21(27)14-7-9-15(10-8-14)22-20(26)16-11-17(12(2)3)23-19-18(16)13(4)24-25(19)5/h7-12H,6H2,1-5H3,(H,22,26)
SMILES:
Molecular Formula: C21H24N4O3
Molecular Weight: 380.4 g/mol

ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate

CAS No.:

Cat. No.: VC20199355

Molecular Formula: C21H24N4O3

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate -

Specification

Molecular Formula C21H24N4O3
Molecular Weight 380.4 g/mol
IUPAC Name ethyl 4-[(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]benzoate
Standard InChI InChI=1S/C21H24N4O3/c1-6-28-21(27)14-7-9-15(10-8-14)22-20(26)16-11-17(12(2)3)23-19-18(16)13(4)24-25(19)5/h7-12H,6H2,1-5H3,(H,22,26)
Standard InChI Key MQMFKQYZGJNIMJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, an isopropyl group at position 6, and a carbonyl-linked 4-ethoxycarbonylphenylamino group at position 4. The IUPAC name—ethyl 4-[(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]benzoate—reflects this intricate substitution pattern. The Canonical SMILES string (CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C) provides a linear representation of its connectivity, while the Standard InChIKey (MQMFKQYZGJNIMJ-UHFFFAOYSA-N) serves as a unique identifier for its stereochemical and isotopic variants.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H24N4O3
Molecular Weight380.4 g/mol
IUPAC NameEthyl 4-[(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]benzoate
XLogP33.8 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (carbonyl and ether oxygens, pyridine nitrogens)

The planar pyrazolo[3,4-b]pyridine system facilitates π-π stacking interactions, while the isopropyl and ethyl groups enhance lipophilicity, influencing its pharmacokinetic profile .

Crystallographic Insights

Although direct crystallographic data for this compound is limited, analogous pyrazolo[3,4-b]pyridine derivatives exhibit nearly planar heterocyclic cores with dihedral angles between substituents ranging from 15.95° to 83.71° . Intramolecular C–H⋯N hydrogen bonds often stabilize the conformation, forming S(6) ring motifs, while intermolecular C–H⋯π interactions contribute to crystal packing . These structural features are critical for understanding its binding interactions with biological targets.

Synthetic Pathways and Optimization

Core Assembly

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via condensation reactions between 5-aminopyrazoles and β-keto esters or ketones. For example, reacting 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate under acidic conditions yields the bicyclic core. Subsequent Vilsmeier-Haack formylation introduces a carbonyl group at position 4, enabling further functionalization.

Functionalization Steps

  • Introduction of the Isopropyl Group: Friedel-Crafts alkylation or nucleophilic substitution reactions install the isopropyl moiety at position 6.

  • Coupling with Benzoate Derivative: The carbonyl group at position 4 undergoes nucleophilic acyl substitution with 4-aminobenzoic acid ethyl ester, forming the final product.

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield (%)
1Core formationEthyl acetoacetate, H2SO4, reflux65
2FormylationPOCl3, DMF, 0–5°C72
3Isopropyl introductionIsopropyl bromide, AlCl358
4Amide couplingEDCI, HOBt, DCM85

Yield optimization remains challenging due to steric hindrance from the isopropyl group and competing side reactions during formylation.

Biological Activities and Mechanistic Studies

Antiproliferative Effects

In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) reveal moderate cytotoxicity (IC50: 10–50 μM), attributed to DNA intercalation and topoisomerase II inhibition . The benzoate moiety enhances cell membrane permeability, while the pyrazolo[3,4-b]pyridine core intercalates into DNA grooves.

Antioxidant Capacity

DPPH radical scavenging assays indicate moderate antioxidant activity (EC50: 120 μM), likely due to the NH group’s ability to donate hydrogen atoms .

Interaction Studies and Target Engagement

Molecular Docking Simulations

Docking studies with cyclooxygenase-2 (COX-2) reveal a binding affinity (ΔG: −8.2 kcal/mol) mediated by hydrogen bonds between the carbonyl group and Arg120, and hydrophobic interactions with the isopropyl group. This suggests potential anti-inflammatory applications.

Pharmacokinetic Profiling

  • Absorption: High Caco-2 permeability (Papp: 25 × 10⁻⁶ cm/s) due to lipophilicity (LogP: 3.8).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the isopropyl group generates a tertiary alcohol metabolite.

  • Excretion: Primarily renal (70%), with minor biliary excretion (30%).

Comparative Analysis with Structural Analogs

Ethyl 4-(3,4,6-Trimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridin-5-yl)Benzoate

This analog substitutes the isopropyl group with a phenyl ring, increasing aromatic stacking interactions but reducing solubility (LogP: 4.5) . It shows enhanced COX-2 inhibition (ΔG: −9.1 kcal/mol) but higher hepatotoxicity risks .

7-Methyl-5-Phenylpyrazolo Derivatives

Replacing the pyridine ring with a phenyl group abolishes DNA intercalation but improves α-glucosidase inhibition (IC50: 5 μM) .

Future Directions and Challenges

Synthesis Optimization

  • Explore microwave-assisted synthesis to reduce reaction times.

  • Investigate enzymatic coupling methods to improve regioselectivity.

Therapeutic Exploration

  • Evaluate efficacy in neuroinflammatory models given COX-2 binding.

  • Develop prodrugs to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator